N-(2-Oxooxolan-3-YL)cyclohexanecarboxamide
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Overview
Description
N-(2-Oxooxolan-3-YL)cyclohexanecarboxamide is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.25758 g/mol It is known for its unique structure, which includes a cyclohexane ring and an oxooxolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxooxolan-3-YL)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with an appropriate oxooxolan derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxooxolan-3-YL)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxooxolan group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
N-(2-Oxooxolan-3-YL)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Oxooxolan-3-YL)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Oxooxolan-3-yl)hexanamide: Similar in structure but with a hexane chain instead of a cyclohexane ring.
N-(2-Oxotetrahydro-3-furanyl)hexanamide: Another similar compound with a tetrahydrofuran ring.
Uniqueness
N-(2-Oxooxolan-3-YL)cyclohexanecarboxamide is unique due to its specific combination of a cyclohexane ring and an oxooxolan group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(2-oxooxolan-3-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C11H17NO3/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h8-9H,1-7H2,(H,12,13) |
InChI Key |
JRIRHLGJJXOPBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCOC2=O |
Origin of Product |
United States |
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